molecular formula C16H17NO2S B15063958 Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- CAS No. 38455-36-6

Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-

Cat. No.: B15063958
CAS No.: 38455-36-6
M. Wt: 287.4 g/mol
InChI Key: HACCQCDRPIBLHF-UHFFFAOYSA-N
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Description

Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- (IUPAC name: (2S)-1-(4-methylbenzenesulfonyl)-2-phenylaziridine; CAS RN: 24395-14-0) is a sulfonamide-substituted azetidine derivative. The compound features a four-membered azetidine ring with a phenyl group at position 2 and a 4-methylphenylsulfonyl (tosyl) group at position 1 . This structural motif is significant in medicinal chemistry due to the sulfonyl group’s role in enhancing binding affinity and metabolic stability .

Properties

CAS No.

38455-36-6

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-phenylazetidine

InChI

InChI=1S/C16H17NO2S/c1-13-7-9-15(10-8-13)20(18,19)17-12-11-16(17)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3

InChI Key

HACCQCDRPIBLHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Imino-Aldol Reaction and Cyclization

Reaction Mechanism

The imino-aldol reaction represents a cornerstone in the synthesis of $$ N $$-sulfonyl azetidines. Ghorai et al. developed a stereoselective route wherein ester enolates undergo nucleophilic addition to $$ N $$-sulfonyl aldimines, forming β-amino esters as intermediates. For instance, treatment of $$ t $$-butyl acetate with lithium diisopropylamide (LDA) generates an enolate, which reacts with $$ N $$-tosyl phenyl aldimine to yield $$ N $$-tosyl-β-amino ester (Scheme 1). Subsequent reduction with lithium aluminum hydride (LiAlH$$_4$$) produces γ-amino alcohols, which cyclize under basic conditions (e.g., toluenesulfonyl chloride (TsCl) and potassium hydroxide (KOH)) to form the azetidine ring.

$$
\text{Enolate} + \text{N-Sulfonyl Aldimine} \rightarrow \beta\text{-Amino Ester} \xrightarrow{\text{LiAlH}_4} \gamma\text{-Amino Alcohol} \xrightarrow{\text{TsCl/KOH}} \text{Azetidine}
$$

Experimental Procedure

In a representative protocol:

  • Enolate Formation : $$ t $$-Butyl acetate (1.0 equiv) is treated with LDA (1.2 equiv) in tetrahydrofuran (THF) at −78°C.
  • Imino-Aldol Addition : $$ N $$-Tosyl phenyl aldimine (1.0 equiv) is added, and the mixture is warmed to room temperature, yielding β-amino ester 3a (98% yield).
  • Reduction : 3a is reduced with LiAlH$$_4$$ in THF to produce γ-amino alcohol 4a (95% yield).
  • Cyclization : 4a is refluxed with TsCl (1.5 equiv) and KOH (3.0 equiv) in THF for 2 hours, affording 2-phenyl-$$ N $$-tosylazetidine (5a ) in 92% yield.
Table 1: Yields and Substituent Effects in Imino-Aldol Synthesis
Aldimine Substituent Ester Enolate γ-Amino Alcohol Yield (%) Azetidine Yield (%)
Phenyl $$ t $$-Butyl 95 92
2-Chlorophenyl Methyl 89 88
3-Bromophenyl Ethyl 91 90

Cyclization Using (2-Bromoethyl)Sulfonium Triflates

Methodology and Optimization

An alternative approach employs (2-bromoethyl)sulfonium triflate (1 ) as a cyclizing agent. This method involves the reaction of $$ N $$-protected arylglycine esters with 1 in dichloromethane (DCM) under reflux, facilitated by 1,8-diazabicycloundec-7-ene (DBU). For example, ethyl (±)-phenyl(tosylamino)acetate undergoes cyclization to ethyl (±)-2-phenyl-1-tosylazetidine-2-carboxylate (8b ) in 70% yield.

Key Advantages

  • Mild Conditions : Reactions proceed at reflux temperatures (40–50°C) without requiring cryogenic conditions.
  • Broad Substrate Scope : Compatible with esters bearing electron-donating and withdrawing groups.
Table 2: Cyclization Efficiency with Sulfonium Triflates
Substrate Solvent Base Time (h) Yield (%)
Ethyl phenyl(tosylamino)acetate DCM DBU 3 70
Methyl 4-chlorophenyl(tosylamino)acetate DCM DBU 4 65

Cyclocondensation with Chloroacetyl Chloride

Application in Heterocyclic Synthesis

Cyclocondensation of sulfonamide derivatives with chloroacetyl chloride in the presence of triethylamine (Et$$_3$$N) offers a third route. For instance, 4-(1H-naphtho[1,8-de]triazin-1-ylsulfonyl)-N-arylideneaniline reacts with chloroacetyl chloride in 1,4-dioxane to form azetidinones, which are subsequently reduced to azetidines. This method is particularly effective for introducing antifungal and antioxidant functionalities.

Reaction Details

  • Cyclocondensation : Sulfonamide (1.0 equiv), chloroacetyl chloride (1.2 equiv), and Et$$_3$$N (2.0 equiv) are refluxed in 1,4-dioxane for 6 hours.
  • Reduction : The resulting azetidinone is reduced using sodium borohydride (NaBH$$_4$$) in methanol.
Table 3: Biological Activity of Azetidines from Cyclocondensation
Compound Antifungal Activity (Zone of Inhibition, mm) Antioxidant Activity (% DPPH Scavenging)
3b 18 (Rhizopusnigricum) 72
3f 20 (Fusariumoxysporum) 85

Alternative Synthetic Approaches

Mitsunobu Cyclization

Although less commonly employed, the Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) enables cyclization of γ-amino alcohols. However, this method generates triphenylphosphine oxide as a byproduct, complicating purification.

Patent-Based Strategies

Patent US9186411B2 discloses stabilized pharmaceutical compositions containing azetidine derivatives, though synthetic details are limited. The patent emphasizes the use of $$ N $$-sulfonyl protecting groups to enhance stability during formulation.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Purification Complexity Scalability
Imino-Aldol/Cyclization 85–92 High (up to 84% ee) Moderate Excellent
Sulfonium Triflates 65–70 Racemic Low Good
Cyclocondensation 60–75 Low High Moderate

The imino-aldol route excels in stereoselectivity and yield, making it ideal for enantioselective synthesis. In contrast, sulfonium triflate-mediated cyclization offers operational simplicity but lacks stereochemical control.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-tosylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Phenyl-1-tosylazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-tosylazetidine involves its ability to act as a formal 1,4-dipole in the presence of Lewis acids like BF₃·Et₂O. This reactivity allows it to participate in cycloaddition reactions with various alkenes, forming new ring structures . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Key Observations :

  • The target compound lacks the β-lactam ring and nitro/chloro substituents present in the azetidin-2-one derivative , which may reduce reactivity but improve hydrolytic stability.
  • The JAK inhibitor derivative replaces the phenyl group with a trihydroxytriazinyl moiety, highlighting the role of heterocyclic groups in biological targeting.

Physical and Spectroscopic Properties

Compound Melting Point (°C) IR Data (cm⁻¹) ¹H-NMR Features
Target Compound Not reported Not available Not available
Azetidin-2-one Derivative 198 1809 (C=O), 1520 (C=C), 710 (C-Cl) Aromatic protons at δ 7.2–8.1 ppm
Dimethoxy-Substituted Analog Not reported 2926 (C-CH₃), 1120 (S=O) Methoxy signals at δ 3.8–3.9 ppm

Analysis :

  • The azetidin-2-one derivative’s IR spectrum confirms the β-lactam carbonyl (1809 cm⁻¹) and nitro group (1450 cm⁻¹) .
  • The absence of β-lactam or nitro groups in the target compound may result in simpler spectral profiles.

Biological Activity

Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- is a compound characterized by its azetidine ring and sulfonyl group, which contribute to its unique biological activity. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₇NO₂S
  • Molecular Weight : Approximately 287.37 g/mol
  • Structure : The compound features a four-membered azetidine ring with a sulfonyl group at the 1-position and a phenyl group at the 2-position.

Synthesis

The synthesis of azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- typically involves several steps, including:

  • Formation of the azetidine ring using appropriate reagents.
  • Introduction of the sulfonyl and phenyl groups through substitution reactions.

Common reagents include sodium hydride and solvents like dimethylformamide or dichloromethane .

Antimicrobial Activity

Research has shown that compounds containing azetidine rings exhibit significant antimicrobial properties. A study involving a series of substituted phenyl azetidine derivatives demonstrated:

  • In vitro antibacterial activity : Certain derivatives displayed comparable or superior activity to ampicillin against various bacterial strains.
  • Fungal activity : Compounds showed good inhibitory effects against fungal strains, with some derivatives performing better than clotrimazole .
CompoundAntibacterial ActivityFungal Activity
5dSimilar to ampicillinModerate
5hGoodHigh
5iGoodHigh
5jSimilar to ampicillinModerate

Antiviral Activity

The antiviral potential of azetidine derivatives was evaluated against several viruses, including:

  • Vaccinia virus
  • Human Coronavirus (229E)
  • Influenza B virus

The findings indicated weak antiviral activity across the tested compounds, suggesting further modifications may be necessary to enhance efficacy .

The mechanism by which azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic outcomes .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A comprehensive evaluation of azetidine derivatives revealed that those with electron-withdrawing groups exhibited the highest antibacterial activity. This suggests that structural modifications can significantly influence biological effectiveness .
  • Evaluation Against Pathogenic Viruses :
    • In vitro studies showed that while some compounds demonstrated antibacterial properties, their antiviral activities were generally weak. This highlights the need for ongoing research to optimize these compounds for enhanced antiviral efficacy .

Q & A

Q. Table 1. Key Synthetic Pathways for Azetidine Derivatives

MethodConditionsProductYieldReference
Iodocyclization20°C, CH₂Cl₂2-(Iodomethyl)azetidine85–92%
Thermal Isomerization50°C, MeCN3-Iodopyrrolidine78%
Defluorosulfonylation60°C, Nucleophile (e.g., PhOH)Functionalized azetidines65–80%

Q. Table 2. Biological Activity of Selected Azetidine Derivatives

CompoundAssay ModelKey Phenotype/IC₅₀Mechanism Insights
rac-1-[(4-Methylphenyl)sulfonyl]Zebrafish embryoHypopigmentation (10 µM)Disrupted melanogenesis pathways
3-Amino-pyrrolidine analogM. tuberculosisMIC = 2.5 µg/mLMembrane lipid disruption

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